3-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
The compound 3-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a nitrogen-containing spirocyclic derivative with a unique structural framework. Key features include:
- Core structure: A 1,4-diazaspiro[4.6]undec-3-ene-2-thione backbone, which provides conformational rigidity due to the spiro junction between the six-membered and four-membered rings.
- Substituents: A 2,4-dichlorophenyl group at position 3 and a 4-methoxybenzoyl group at position 1. The electron-withdrawing chlorine atoms and methoxy group likely influence electronic properties and binding interactions.
- Molecular formula: Hypothetically extrapolated as C22H19Cl2N2O2S (molecular weight ~470.4), based on similar analogs .
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2S/c1-29-17-9-6-15(7-10-17)21(28)27-22(30)20(18-11-8-16(24)14-19(18)25)26-23(27)12-4-2-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEILOIQSCMIZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Halogen Influence: Dichlorophenyl derivatives exhibit higher binding affinity to hydrophobic pockets in receptors but may incur higher metabolic toxicity compared to mono-halogenated analogs .
- Spiro Ring Flexibility : The [4.6] spiro system offers a balance between rigidity and adaptability, making it favorable for optimizing pharmacokinetic profiles in drug design .
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